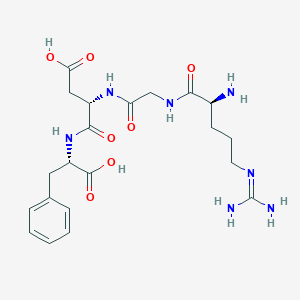

Arginyl-glycyl-aspartyl-phenylalanine

Description

Properties

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O7/c22-13(7-4-8-25-21(23)24)18(32)26-11-16(29)27-14(10-17(30)31)19(33)28-15(20(34)35)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,22H2,(H,26,32)(H,27,29)(H,28,33)(H,30,31)(H,34,35)(H4,23,24,25)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNGIGOPGOEJCH-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149361 | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110697-46-6 | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110697466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginyl-glycyl-aspartyl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Characteristics of Arginyl Glycyl Aspartyl Phenylalanine

Primary Sequence and Backbone Conformation of Arginyl-glycyl-aspartyl-phenylalanine

The primary structure of Arginyl-glycyl-aspartyl-phenylalanine is defined by the linear sequence of its four constituent amino acid residues: Arginine (Arg), Glycine (B1666218) (Gly), Aspartic acid (Asp), and Phenylalanine (Phe). This sequence is fundamental to its ability to be recognized by and bind to integrins, a family of cell surface receptors. wikipedia.orgresearchgate.net The peptide backbone consists of a repeating pattern of N-Cα-C units from each amino acid, linked by peptide bonds.

Linear versus Cyclic Conformations of RGD-containing Peptides and their Structural Implications for Arginyl-glycyl-aspartyl-phenylalanine

The structure of RGD-containing peptides, including Arginyl-glycyl-aspartyl-phenylalanine, can exist in either a linear or a cyclic form, a distinction that profoundly impacts their structural and functional properties. nih.govqyaobio.com

Conformational Flexibility and Rigidity in Solution

In solution, linear Arginyl-glycyl-aspartyl-phenylalanine exhibits significant conformational flexibility. nih.govnih.gov The peptide backbone can adopt a multitude of shapes due to the free rotation around its single bonds. semanticscholar.org This inherent flexibility can be a double-edged sword; while it allows the peptide to potentially adapt to various binding pockets, it also means that a significant portion of the peptide population may not be in the optimal conformation for receptor binding at any given moment. nih.gov Molecular dynamics simulations have demonstrated that the RGD motif within linear peptides is flexible and undergoes regular conformational changes, classifying it as intrinsically disordered. nih.gov

In contrast, cyclic RGD peptides display reduced structural flexibility. semanticscholar.org The cyclization, often achieved by introducing additional residues to form a covalent loop, constrains the possible conformations the peptide can adopt. qyaobio.comnih.gov This rigidity can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor. nih.gov

| Peptide Form | Key Structural Characteristic | Implication in Solution |

|---|---|---|

| Linear | High degree of rotational freedom around backbone bonds | Exists as an ensemble of multiple conformations |

| Cyclic | Constrained backbone due to covalent cyclization | Adopts a more defined and rigid structure |

Influence of Cyclization on Structural Stability

Cyclization significantly enhances the structural stability of RGD peptides. nih.govnih.govresearchgate.net Linear peptides are more susceptible to chemical degradation, particularly at the aspartic acid residue. nih.gov The flexibility of the linear form can allow the side chain of aspartic acid to attack the peptide backbone, leading to degradation. semanticscholar.orgproquest.com

The rigidity imposed by cyclization protects the peptide from such degradation pathways. nih.gov By restricting the movement of the peptide backbone, cyclization can prevent the aspartic acid side chain from adopting a conformation conducive to initiating degradation. semanticscholar.org This increased stability is crucial for maintaining the biological activity of the peptide over time. For instance, one study found a cyclic RGD peptide to be 30-fold more stable than its linear counterpart at neutral pH. semanticscholar.orgnih.gov Furthermore, the ring structure in cyclic peptides can shield the peptide bonds from enzymatic cleavage by proteases. qyaobio.com

Influence of Flanking Residues and Chemical Modifications on Arginyl-glycyl-aspartyl-phenylalanine Structure and Function

The amino acid residues flanking the core RGD sequence, as well as chemical modifications, play a critical role in modulating the structure and function of Arginyl-glycyl-aspartyl-phenylalanine. nih.govacs.org These modifications can influence the peptide's conformation, receptor binding affinity, and selectivity. acs.org

The residues adjacent to the RGD motif can affect the local conformation and dynamics of the binding site. nih.gov For example, the introduction of a D-configured amino acid, such as D-Phenylalanine, at the fourth position has been shown to be critical for high binding affinity to certain integrins like αvβ3. qyaobio.com The fifth residue in a cyclic pentapeptide often has a lesser impact on biological function. qyaobio.com

Chemical modifications, such as N-methylation of the peptide backbone, can also have a profound impact. N-methylation can restrict the conformational flexibility of the peptide and enhance its metabolic stability. acs.org A notable example is Cilengitide, a cyclic RGD pentapeptide where an N-methylated valine is present. qyaobio.com This modification contributes to its high affinity for αvβ3 integrin.

| Modification | Example | Structural/Functional Impact |

|---|---|---|

| Flanking Residue (D-amino acid) | c(RGDfV) | Critical for high αvβ3 binding affinity. qyaobio.com |

| N-Methylation | Cilengitide [c(RGDf(NMe)V)] | Restricts conformation and enhances stability. qyaobio.comacs.org |

Molecular Modeling and Computational Studies of Arginyl-glycyl-aspartyl-phenylalanine Conformation

Molecular modeling and computational studies have provided invaluable insights into the conformational landscape of Arginyl-glycyl-aspartyl-phenylalanine and related RGD peptides. nih.govmdpi.com Techniques such as molecular dynamics (MD) simulations and theoretical conformational analysis allow for the exploration of the peptide's dynamic behavior in solution and its interactions with target receptors at an atomic level. nih.govnih.gov

MD simulations have been employed to compare the backbone flexibility of linear and cyclic RGD peptides, confirming the increased rigidity of the cyclic form. semanticscholar.org These studies have also revealed the presence of stable intramolecular hydrogen bonds and salt bridges in cyclic peptides, which contribute to their defined conformation. semanticscholar.orgnih.gov For instance, a salt bridge between the side chains of Arginine and Aspartic acid has been observed in cyclic RGD peptides at neutral pH, further stabilizing the structure. semanticscholar.org

Computational methods are also used to search the conformational space of these peptides to identify low-energy, biologically active conformers. nih.gov These studies have shown that a biologically active conformation may exist as a minor component in an equilibrium of multiple conformers in solution. nih.gov By understanding the preferred conformations and the energetic landscape of these peptides, researchers can rationally design novel RGD analogs with improved affinity, selectivity, and stability.

Integrin Receptor Interactions and Binding Specificity of Arginyl Glycyl Aspartyl Phenylalanine

Overview of Integrin Family Recognition of the Arginyl-glycyl-aspartyl Motif

Integrins are heterodimeric proteins composed of α and β subunits that mediate cell attachment to the extracellular matrix (ECM). acs.org A significant subset of the integrin family, at least eight of the 24 known members, recognizes the RGD sequence present in various ECM proteins like fibronectin, vitronectin, and fibrinogen. nih.govwikipedia.organnualreviews.org This recognition is fundamental to processes such as cell migration, proliferation, differentiation, and survival. acs.orgnih.gov

The RGD sequence serves as the primary attachment point for these integrins to their ligands. annualreviews.org The interaction is not merely a simple binding event; it triggers bidirectional signaling across the cell membrane. "Outside-in" signaling occurs when ligand binding to the integrin initiates intracellular signaling cascades, while "inside-out" signaling involves intracellular signals that alter the integrin's conformation and its ability to bind ligands. nih.govnih.gov The specificity of the RGD interaction is influenced by the amino acids flanking the core motif and the three-dimensional conformation of the peptide, which allows different integrins to selectively bind to various RGD-containing proteins. acs.orgscilit.com

Specificity of Arginyl-glycyl-aspartyl-phenylalanine and its Analogs for Integrin Subtypes (e.g., αvβ3, αvβ5, α5β1, αIIbβ3)

While the RGD motif is a common recognition site, the addition of a phenylalanine (F) residue to form RGDF, and other modifications, can significantly alter the binding affinity and selectivity for different integrin subtypes. acs.org Linear RGD peptides often show low affinity and selectivity, but the nature of the amino acid following the aspartate residue can confer specificity. acs.orgnih.gov

For instance, the integrin αvβ3, often called the vitronectin receptor, is known to be a promiscuous binder of various RGD-containing proteins. nih.gov In contrast, α5β1 shows more selective binding to fibronectin. nih.gov The platelet integrin, αIIbβ3, is crucial for binding fibrinogen during blood clotting. nih.govresearchgate.net Studies on RGDF and its analogs show varying affinities for these subtypes. For example, some linear RGD peptides are active on αvβ3, αvβ5, and α5β1, but show selectivity against αvβ6, αvβ8, and αIIbβ3. nih.gov Cyclization of the RGD sequence, as seen in compounds like Cilengitide (cyclo[RGDfV]), can dramatically increase affinity and selectivity, particularly for αvβ3 and αvβ5, while having lower affinity for αIIbβ3. nih.govwikipedia.org

The binding of RGD-containing peptides like Arginyl-glycyl-aspartyl-phenylalanine occurs at the interface between the α and β subunits of the integrin headpiece. nih.gov Crystal structures of integrin-RGD complexes reveal that the aspartic acid (Asp) residue's carboxyl group plays a critical role by coordinating with a divalent metal ion located in a region on the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS). nih.govnih.gov

Divalent cations are indispensable for integrin-ligand interactions. The binding of the aspartate residue of the RGD motif is directly mediated by a metal ion, typically Mg²⁺ or Mn²⁺, located in the MIDAS of the β subunit. nih.govnih.gov This coordination is a central feature of the binding mechanism.

In addition to the MIDAS, other metal-binding sites exist on the β subunit, such as the ADMIDAS (Adjacent to MIDAS) and SyMBS (Synergistic Metal Ion Binding Site), which often bind Ca²⁺. nih.gov The ion present at the ADMIDAS, in particular, can regulate the integrin's affinity for its ligand. Ca²⁺ binding at the ADMIDAS is thought to stabilize the integrin in a low-affinity, closed conformation. nih.gov The displacement or altered coordination of this Ca²⁺ ion is associated with a shift to a high-affinity, open state, thus highlighting the regulatory role of metal ions in the binding process. nih.govnih.gov

Mechanisms of Integrin Engagement and Activation by Arginyl-glycyl-aspartyl-phenylalanine

The binding of a ligand like Arginyl-glycyl-aspartyl-phenylalanine to an integrin is not a passive event but an active process that triggers significant conformational changes in the receptor, a mechanism often described by the "switchblade" model. nih.gov In its inactive state, the integrin adopts a bent conformation. youtube.com Ligand binding can induce a shift to an extended, open conformation, which is the high-affinity, active state. nih.govyoutube.com

This "outside-in" signal transduction involves the separation of the α and β subunit cytoplasmic tails, which disrupts a stabilizing salt bridge. nih.govnih.gov This separation allows for the recruitment of intracellular signaling and adaptor proteins, such as talin and kindlin, to the β subunit's cytoplasmic tail. nih.govyoutube.com The binding of talin is a key step in integrin activation. youtube.com This initial engagement can lead to integrin clustering, the formation of focal adhesions, and the activation of downstream signaling pathways involving kinases like Src. nih.govnih.gov These events regulate critical cellular functions including cell spreading, migration, and survival. nih.govnih.gov

Structure-Activity Relationships in Arginyl-glycyl-aspartyl-phenylalanine Analogs for Integrin Affinity and Selectivity

Structure-activity relationship (SAR) studies are crucial for developing potent and selective integrin ligands. For Arginyl-glycyl-aspartyl-phenylalanine and its analogs, modifications at several positions influence their interaction with integrins.

Flanking Residues: The amino acids adjacent to the core RGD motif are critical for selectivity. For example, the presence of certain residues at the C-terminus of RGD can enhance affinity for integrin αvβ5, while not affecting αvβ3-mediated adhesion. acs.org

Cyclization: Constraining the peptide backbone through cyclization, as in Cilengitide (c(RGDfV)), often leads to a dramatic increase in binding affinity and selectivity compared to linear counterparts. acs.orgresearchgate.net The rigid structure orients the pharmacophoric groups (the Arg and Asp side chains) in an optimal conformation for binding.

Stereochemistry: The use of D-amino acids (e.g., D-phenylalanine) can enhance proteolytic stability and alter the conformational preferences of the peptide, leading to changes in receptor selectivity and affinity. nih.gov

Non-peptidic Mimetics: Moving beyond peptides, small molecules (peptidomimetics) have been designed to mimic the RGD pharmacophore. These non-peptidic scaffolds can offer improved oral bioavailability and metabolic stability, and through systematic modification, high selectivity for specific integrin subtypes can be achieved. nih.gov

These studies allow for the fine-tuning of ligands to target specific integrins involved in various pathological processes. nih.gov

Interactive Data Tables

Table 1: Binding Affinity (IC₅₀, nM) of Select RGD Peptides for Different Integrin Subtypes

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a ligand required to inhibit 50% of specific binding. Lower values indicate higher binding affinity.

| Compound | αvβ3 | αvβ5 | α5β1 | αIIbβ3 | Source(s) |

| GRGDSPK | 12.2 | - | - | >10000 | nih.gov |

| Echistatin | 0.46 | 46 | 0.57 | 0.9 | nih.gov |

| Cilengitide | 0.61 | 8.4 | - | - | nih.gov |

| RGD | 89 | - | - | >10000 | nih.gov |

| RGD-10 | ~89 | 102 | - | >10000 | nih.gov |

Note: "-" indicates data not specified in the cited sources.

Cellular and Biological Responses Mediated by Arginyl Glycyl Aspartyl Phenylalanine

Modulation of Cell Adhesion and Spreading by Arginyl-glycyl-aspartyl-phenylalanine

The attachment of cells to the extracellular matrix (ECM) is a critical initial step in many biological processes, including tissue development, wound healing, and immune response. The RGD sequence, and by extension RGDF, is a key motif found in many ECM proteins that facilitates this adhesion. nih.gov The presentation of RGDF on a biomaterial surface can significantly impact the strength of cell attachment and the subsequent spreading of the cells. nih.gov

The manner in which RGDF is presented on a substrate has a profound effect on cell attachment. The density and spatial arrangement of the peptide can dictate the efficiency of cell adhesion and trigger specific downstream signaling events.

Density: The density of RGD peptides on a surface is a critical factor in regulating cell attachment. nih.gov Studies have shown that both low and high concentrations of RGD peptides can influence cell adhesion, with some research indicating that higher concentrations can be inhibitory. nih.gov For instance, one study evaluated the impact of different RGD densities on the attachment of MC3T3 cells to Poly(ethylene terephthalate) (PET) films. nih.gov The efficiency of cell attachment is regulated by RGD density, which also controls the clustering of integrin receptors, a key aspect of integrin activation. nih.gov Research on human umbilical vein endothelial cells (HUVECs) and human mesenchymal stem cells (MSCs) has demonstrated that their adhesion and proliferation increase with higher RGD peptide density on self-assembled monolayers. wikipedia.org

Pattern: The spatial patterning of RGD peptides also plays a crucial role in mediating cellular responses. Varying the spacing between clusters of RGD peptides can influence the formation of integrin-dependent structures like focal adhesions and actin stress fibers. nih.gov This precise control over cell behavior is a significant advantage when engineering biomaterials for clinical applications, as it can lead to more predictable and uniform tissue repair. nih.gov

Table 1: Influence of RGDF Presentation on Cell Attachment

| Parameter | Effect on Cell Attachment | Research Findings |

|---|---|---|

| Density | Regulates the efficiency of cell attachment and integrin receptor clustering. nih.gov | Increased density of RGD peptides on self-assembled monolayers enhanced the adhesion and proliferation of HUVECs and MSCs. wikipedia.org Both low and high concentrations of RGD can modulate cell adhesion, with some studies showing an inhibitory effect at higher concentrations. nih.gov |

| Pattern | Influences the formation of focal adhesions and actin stress fibers. nih.gov | Specific patterns of RGD can control the organization of the cytoskeleton and the formation of adhesive structures, leading to more predictable cell behavior on engineered surfaces. nih.gov |

Upon binding to integrins, RGDF initiates a cascade of intracellular signals that lead to the reorganization of the cytoskeleton and the formation of focal adhesions. These structures are essential for cell spreading, migration, and mechanotransduction.

The binding of RGD peptides to integrins can trigger a significant reorganization of the actin cytoskeleton. researchgate.net For example, in primary breast cancer cells, treatment with an RGD peptide led to a disrupted microfilament distribution, with the formation of granular actin aggregates. researchgate.net In contrast, cells treated with a control peptide (RGE) maintained a well-formed actin cytoskeleton. researchgate.net This demonstrates the specific effect of the RGD sequence on cytoskeletal structure.

Focal adhesions are large protein complexes that link the actin cytoskeleton to the ECM through integrins. The formation of these adhesions is a key step in cell spreading. The presentation of RGD peptides on a surface can directly influence the formation of these structures. nih.gov Immunostaining for proteins like vinculin and actin can be used to visualize and study the formation of focal contacts in response to RGD-functionalized surfaces. nih.gov

Regulation of Cell Migration and Motility by Arginyl-glycyl-aspartyl-phenylalanine

Cell migration is a dynamic process essential for embryonic development, tissue repair, and immune surveillance. The interaction between cells and the ECM, often mediated by the RGD sequence, is a key regulator of this process. nih.gov

The migration of cells involves a coordinated cycle of protrusion, adhesion, contraction, and retraction. The RGD sequence plays a crucial role in the adhesion part of this cycle.

The binding of RGD to integrins can activate signaling pathways that control cell migration. For instance, the interaction can trigger the activation of mitogen-activated protein kinases (MAPKs) like ERK1 and ERK2, and the coupling of adapter proteins such as p130CAS and c-CrkII. nih.gov These pathways are involved in assembling the actin-myosin motor and promoting the formation of membrane ruffles, which are essential for cell movement. nih.gov

Furthermore, the regulation of cell migration is also influenced by the dynamic turnover of focal adhesions. Soluble RGD peptides can increase the rate of cell migration by helping to facilitate the dissociation of integrin receptors from the immobilized RGD ligand on the substrate. nih.gov This dynamic interaction is crucial for the continuous movement of the cell.

The effect of RGDF on cell migration is not universal and can depend on the specific cell type and the surrounding microenvironment.

For example, studies have shown that while RGD-containing peptides can inhibit the invasion of some tumor cell lines, the effect can vary depending on the specific peptide and the cell line. nih.gov A hexapeptide containing the RGD sequence was found to be more inhibitory to melanoma and glioblastoma cell invasion than peptides that only inhibit fibronectin and vitronectin attachment. nih.gov

The cellular machinery itself also plays a role. For instance, autophagy, a cellular degradation process, can suppress cell migration by degrading GEF-H1, a protein that activates RhoA, a key regulator of the cytoskeleton. researchgate.net In cells with deficient autophagy, increased GEF-H1 levels lead to higher RhoA activity and an amoeba-like migration. researchgate.net This highlights how intracellular processes can modulate the migratory response to external cues like RGDF. Moreover, signaling pathways like the one involving transforming growth factor-β can have dual roles, inhibiting proliferation while stimulating migration of neural stem cells, demonstrating cell-type-specific responses. nih.gov

Impact on Cell Proliferation and Viability in In Vitro Systems

The RGD sequence can influence not only cell adhesion and migration but also cell proliferation and survival. These effects are often mediated through the same integrin-dependent signaling pathways.

Functionalizing biomaterials with RGD peptides has been shown to promote cell proliferation and viability. For example, incorporating RGD peptides into a thermo-reversible hydrogel significantly promoted the spreading and viability of an insulinoma cell line (MIN6). nih.gov In a serum-free medium, only the hydrogels conjugated with RGD peptides were able to support cell spreading. nih.gov Similarly, coupling RGD peptides to alginate scaffolds has been shown to affect cell viability and proliferation. nih.gov

The effect of amino acids and their derivatives on cell proliferation has been a subject of study for many years. For instance, different optical forms of arginine and aspartic acid have been shown to either promote or inhibit the growth of transplantable rat tumors. nih.gov While this research did not specifically use the RGDF sequence, it highlights the potential for the constituent amino acids to influence cell proliferation.

Table 2: Research Findings on the Impact of RGDF on Cell Proliferation and Viability

| Cell Type | System/Material | Effect of RGDF | Reference |

|---|---|---|---|

| Insulinoma cell line (MIN6) | Thermo-reversible hydrogel | Promoted cell spreading and increased viability. nih.gov | nih.gov |

| Outgrowth endothelial cells (OECs) | Alginate scaffold | Affected cell viability and proliferation. nih.gov | nih.gov |

Influence on Cell Differentiation Pathways

Arginyl-glycyl-aspartyl-phenylalanine has been shown to be a modulator of cell differentiation, a critical process where a less specialized cell becomes a more specialized cell type. This influence is particularly notable in the context of stem cells.

The Arginyl-glycyl-aspartic acid (RGD) motif, a core component of RGDF, is a well-established adhesion motif found in numerous extracellular matrix (ECM) proteins. researchgate.netnih.gov This motif is recognized by a subset of integrins, which are cell-surface receptors that mediate cell-matrix and cell-cell interactions. nih.gov The binding of the RGD sequence to integrins on mesenchymal stem cells (MSCs) can influence their fate, particularly their differentiation into bone-forming cells, a process known as osteogenic differentiation. researchgate.netcore.ac.uk

Research has demonstrated that materials functionalized with RGD peptides can enhance the adhesion of bone marrow stem cells. core.ac.uk While some studies suggest that the RGD peptide itself is a mild promoter of osteogenic differentiation in vitro and can stimulate bone formation in vivo, other findings indicate its primary role is in mediating cell adhesion and spreading. core.ac.uk The osteogenic effect of RGD peptides appears to be more pronounced in committed pre-osteoblasts compared to uncommitted MSCs. core.ac.uk

However, when used in combination with other bioactive molecules, the influence of the RGD motif on osteogenic differentiation is amplified. For instance, studies have shown a synergistic effect when RGD peptides are combined with a Bone Morphogenetic Protein-2 (BMP-2) mimetic peptide. core.ac.uknih.gov In such bifunctionalized systems, the RGD peptide promotes the initial adhesion of human bone marrow mesenchymal stem cells (hBMSCs) through integrin binding, while the BMP-2 mimetic peptide induces their commitment and differentiation towards the osteoblastic lineage. core.ac.uk This combination has been shown to significantly enhance osteogenic differentiation and mineralization of bone marrow stromal cells, as evidenced by increased alkaline phosphatase (ALP) activity and calcium content. nih.gov

| Condition | Key Findings | Reference |

|---|---|---|

| RGD alone | Mild promoter of osteogenic differentiation; primarily enhances cell adhesion and spreading. | core.ac.uk |

| RGD + BMP-2 mimetic peptide | Synergistically enhances osteogenic commitment and differentiation of hBMSCs. | core.ac.uknih.gov |

| RGD conjugated hydrogel | 3-fold increase in ALPase activity in bone marrow stromal cells after 14 days. | nih.gov |

| RGD + BMP peptide modified hydrogel | 5-fold increase in ALPase activity and a significant increase in calcium content after 14 and 21 days. | nih.gov |

Beyond osteogenesis, the RGD motif is implicated in other cell lineage specifications, largely due to its fundamental role in cell adhesion, which is a prerequisite for many developmental processes. The interaction of RGD with integrins can influence the differentiation of various stem cell types. For instance, peptides containing the RGD sequence are considered promising for regulating the chondrogenic differentiation of MSCs, the process of forming cartilage. nih.gov The regulation of gene expression by certain peptides can direct the differentiation of pluripotent cells towards epidermal, mesenchymal, and nervous tissues. nih.gov For example, specific peptides have been identified as activators of neuronal differentiation. nih.gov

The ability of RGD-functionalized materials to mimic the natural extracellular matrix provides a platform to study and direct stem cell fate. core.ac.uk By controlling the presentation of the RGD motif, it is possible to influence the complex signaling networks that govern the transition of stem cells towards various specialized lineages. core.ac.uk

Signal Transduction Pathways Activated by Arginyl-glycyl-aspartyl-phenylalanine-Integrin Binding

The binding of Arginyl-glycyl-aspartyl-phenylalanine to integrins initiates a cascade of intracellular signaling events, a process known as outside-in signaling. nih.gov This transduction of signals from the extracellular environment regulates a multitude of cellular processes.

A key pathway activated upon RGD-integrin binding is the Mitogen-Activated Protein Kinase (MAPK) cascade, which includes the Extracellular signal-Regulated Kinases (ERK1/2). nih.govnih.gov This signaling pathway is crucial for cell growth, proliferation, and differentiation. upenn.edu The binding of RGD to integrins leads to the formation of focal adhesions, which are multi-protein complexes that serve as signaling hubs. nih.gov This clustering of integrins triggers the phosphorylation of various downstream signaling molecules, including focal adhesion kinase (FAK) and subsequently the MAPK/ERK pathway. nih.gov

Activation of the MAPK/ERK pathway is essential for cell adhesion and the subsequent cellular responses. nih.gov Studies have shown that the silicon component of some biomaterials can stimulate cell adhesion by activating the MAPK/ERK and p38 signaling pathways. nih.gov Inhibition of these pathways significantly reduces cell adhesion, proliferation, and differentiation. nih.gov The sustained activation of ERK1/2, which is dependent on integrin engagement, is critical for cell cycle entry following stimulation by growth factors. mdpi.com

Another critical signaling pathway engaged by RGD-integrin interaction is the Phosphatidylinositol 3-Kinase (PI3K) pathway. scispace.com This pathway is involved in a wide range of cellular functions, including cell growth, survival, proliferation, and migration. nih.gov Upon RGD-bead binding to cells, signaling molecules such as PI3-kinase are recruited to the cell-bead interface, indicating the activation of this pathway at the site of integrin engagement. scispace.com

The PI3K/AKT pathway, a downstream effector of PI3K, plays a significant role in tissue regeneration and wound healing. nih.gov Activation of this pathway through RGD-integrin binding can enhance the secretion of growth factors from mesenchymal stem cells. nih.gov For example, RGDSP-functionalized hydrogels have been shown to promote the secretion of growth factors by human amniotic mesenchymal stem cells via the PI3K/AKT pathway. nih.gov This pathway is also implicated in the regulation of pancreatic β-cell dedifferentiation. rsc.org

The activation of signaling cascades like MAPK/ERK and PI3K ultimately leads to changes in gene expression, which dictates the cell's phenotype and function. nih.gov The binding of RGD to integrins can modulate the expression of a wide array of genes involved in cell differentiation and other cellular processes. nih.gov

For instance, certain peptides can regulate the expression of genes that code for endogenous regulatory peptides, transcription factors, and DNA-binding proteins. nih.gov In the context of osteogenesis, RGD-containing materials can influence the expression of key osteogenic markers. Similarly, in chondrogenesis, RGD-mimetic peptides can regulate the expression of genes and the synthesis of proteins characteristic of chondrogenic differentiation, such as collagen type II and SOX9. nih.gov The ability of peptides to interact with components of the chromatin, such as histones, suggests an epigenetic mechanism for the regulation of gene expression. nih.gov

| Pathway | Key Molecules | Cellular Outcome | Reference |

|---|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) | FAK, ERK1/2, p38 | Cell adhesion, proliferation, differentiation | nih.govnih.gov |

| Phosphatidylinositol 3-Kinase (PI3K) | PI3K, AKT | Cell growth, survival, migration, growth factor secretion | scispace.comnih.gov |

| Differential Gene Expression | Transcription factors, osteogenic/chondrogenic markers | Modulation of cell phenotype and function | nih.govnih.gov |

Arginyl Glycyl Aspartyl Phenylalanine in Biomaterials and Tissue Engineering Applications

Functionalization of Biomaterial Surfaces with Arginyl-glycyl-aspartyl-phenylalanine

The performance of implantable biomaterials is largely dictated by their surface properties, which govern the initial interactions with biological systems. rsc.org Surface modification with bioactive molecules like Arginyl-glycyl-aspartyl-phenylalanine is a key strategy to improve the biocompatibility and functionality of otherwise bio-inert materials. rsc.org Functionalizing a surface with RGDF can transform it from a passive substrate into an active participant in the biological healing process, promoting specific cell adhesion and subsequent tissue integration. nih.gov

To effectively present Arginyl-glycyl-aspartyl-phenylalanine to cells, it must be stably attached to the biomaterial surface. Various immobilization strategies have been developed, which can be broadly categorized as non-covalent and covalent methods. The choice of technique depends on the substrate material, the desired density and orientation of the peptide, and the specific application.

Covalent grafting creates a stable, long-lasting bond between the peptide and the material. Common techniques include:

Carbodiimide (B86325) Chemistry: This method, often using 1-ethyl-3-[3-dimethylaminopropyl] carbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS), activates carboxyl groups on a material's surface to form an active ester, which then reacts with the free amine group of the RGDF peptide. nih.govresearchgate.net

Activation of Hydroxyl Groups: Surfaces rich in hydroxyl (-OH) groups can be activated, for example with p-nitrophenyl carbonate, to react with the peptide. researchgate.net

Michael Addition: This reaction involves the addition of a thiol group (from a cysteine-modified RGDF peptide) to an acrylic-derivatized surface. researchgate.net

Non-covalent methods, while offering simpler procedures, result in a less permanent attachment. A prominent example is the Layer-by-Layer (LbL) assembly , where alternating layers of charged molecules are deposited. This strategy can be used to build a multilayer film on a substrate, incorporating positively charged peptides like those containing arginine. researchgate.net

Below is a table summarizing common immobilization strategies.

| Immobilization Strategy | Description | Key Reagents/Steps | Bond Type | Reference |

| Carbodiimide Chemistry | Activates surface carboxyl groups to react with peptide amine groups. | EDC, NHS | Covalent | nih.govresearchgate.net |

| Hydroxyl Group Activation | Activates surface hydroxyl groups for reaction with the peptide. | p-nitrophenyl carbonate | Covalent | researchgate.net |

| Michael Addition | Reaction between a thiol-containing peptide and an acrylic-derivatized surface. | Thiol-modified peptide, acrylic surface | Covalent | researchgate.net |

| Layer-by-Layer (LbL) Assembly | Sequential adsorption of oppositely charged molecules to build a multilayer film containing the peptide. | Charged polymers and peptides | Non-covalent (Electrostatic) | researchgate.net |

The immobilization of Arginyl-glycyl-aspartyl-phenylalanine not only adds biological functionality but also alters the fundamental surface chemistry of the biomaterial. These changes can significantly influence protein adsorption and cellular interaction. One of the key parameters affected is wettability, or the hydrophilicity/hydrophobicity of the surface.

A study involving the modification of electrospun polycaprolactone (B3415563) (PCL) fibers demonstrated this effect. researchgate.net The researchers first treated the naturally hydrophobic PCL surface with oxygen plasma, which introduced oxygen-containing functional groups and decreased the water contact angle, thereby increasing hydrophilicity. researchgate.net Subsequent immobilization of the RGD peptide further modulated the surface chemistry, creating a bio-functional and more cell-friendly interface. researchgate.net Altering surface wettability is crucial as many cell types show a preference for moderately hydrophilic surfaces for initial attachment and spreading.

Design and Engineering of Arginyl-glycyl-aspartyl-phenylalanine-Modified Scaffolds

For successful tissue engineering, cells require a three-dimensional (3D) support structure, or scaffold, that mimics the native ECM. Scaffolds provide the necessary physical support and architectural cues for tissue formation. Modifying these scaffolds with Arginyl-glycyl-aspartyl-phenylalanine enhances their biological performance by promoting cell-scaffold interactions, which is essential for tissue regeneration. nih.gov

Hydrogels are water-swollen polymer networks that are structurally similar to the natural ECM, making them excellent candidates for tissue engineering scaffolds. nih.gov Their high water content and soft consistency are beneficial for encapsulating cells and facilitating nutrient transport. However, many synthetic hydrogels lack the specific biological cues necessary for cell adhesion.

Incorporating Arginyl-glycyl-aspartyl-phenylalanine into hydrogel systems is a powerful method to introduce this missing bioactivity. The peptide can be covalently cross-linked within the hydrogel matrix during its formation. This functionalization allows for the tunability of the hydrogel's biological properties. By controlling the concentration of the RGDF peptide within the gel, researchers can modulate the degree of cell adhesion, influencing subsequent cellular behaviors such as migration, proliferation, and differentiation. For instance, cyanophycin, a polypeptide composed of aspartic acid and arginine, has been explored for creating scaffolds due to its resemblance to cell adhesive motifs. nih.gov Modifying hydrogels with RGDF follows a similar principle of leveraging these specific amino acid sequences to enhance biological function.

Electrospinning is a widely used technique to produce scaffolds composed of nanofibers, which have diameters ranging from nanometers to a few micrometers. These nanofibrous structures closely mimic the fibrillar nature of the native ECM, providing topographical cues that can guide cell behavior.

When materials like polycaprolactone (PCL) or polylactic acid (PLA) are used for electrospinning, the resulting scaffolds are often biologically inert. nih.govresearchgate.net Surface modification of these nanofiber scaffolds with Arginyl-glycyl-aspartyl-phenylalanine is a critical step to render them bioactive. nih.gov In one study, porous PLA scaffolds were surface-modified with the RGD peptide. nih.gov Osteogenic precursor cells cultured on these modified scaffolds showed significantly enhanced attachment compared to unmodified PLA. nih.gov Furthermore, the cells on the RGD-functionalized scaffolds exhibited increased alkaline phosphatase (APase) activity and calcium deposition, both markers of osteogenic differentiation, indicating that the peptide modification actively promoted bone tissue formation. nih.gov

| Research Finding | Biomaterial | Cell Type | Outcome | Reference |

| Enhanced Cell Attachment & Differentiation | Polylactic acid (PLA) Scaffolds | Osteogenic Precursor Cells | Increased cell attachment, alkaline phosphatase activity, and calcium deposition on RGD-modified scaffolds. | nih.gov |

| Modulated Surface Properties | Polycaprolactone (PCL) Nanofibers | Not specified | Combination of plasma treatment and RGD immobilization altered surface hydrophobicity and chemistry to improve the cell-material interface. | researchgate.net |

3D bioprinting is an advanced manufacturing technology that allows for the precise, layer-by-layer deposition of cell-laden hydrogels, known as bioinks, to create complex, living tissue constructs. nih.govresearchgate.net The success of 3D bioprinting heavily relies on the properties of the bioink, which must be both printable and biocompatible. nih.gov

An ideal bioink should possess appropriate rheological properties, such as shear-thinning behavior, which allows it to be extruded through a nozzle without damaging the encapsulated cells. researchgate.net Crucially, it must also provide a supportive environment for the cells post-printing. nih.govnih.gov Many base biomaterials used for bioinks, such as alginate or gellan gum, lack inherent cell-adhesive properties. researchgate.net To overcome this limitation, these materials are often functionalized with bioactive sequences like Arginyl-glycyl-aspartyl-phenylalanine. nih.gov

By incorporating the RGDF peptide, the bioink is transformed into a "smart" biomaterial that can actively promote cell adhesion and integration within the printed construct. nih.govyoutube.com This modification is vital for ensuring that the printed cells can anchor themselves, survive, and form the intended tissue structure. The use of RGDF-modified bioinks has been instrumental in printing a variety of tissue models, including those for neural and cardiac applications, where high cell viability and structural stability are paramount. youtube.comyoutube.com

Application in Specific Tissue Regeneration Research

The functionalization of biomaterials with Arginyl-glycyl-aspartyl-phenylalanine and its analogs is a widely explored strategy to improve cellular interactions and guide tissue formation in a variety of regenerative medicine applications.

In bone tissue engineering, achieving rapid and stable integration of an implant with the host bone, a process known as osseointegration, is a primary goal. The surface properties of a biomaterial dictate its interaction with osteoblasts and their progenitors, mesenchymal stem cells (MSCs). Modifying implant surfaces with RGD peptides is a common approach to enhance these interactions.

Studies have shown that immobilizing RGD peptides on materials like titanium alloys and hydroxyapatite (B223615) promotes the adhesion, spreading, and proliferation of osteoblasts. nih.gov For instance, attaching RGD to hydroxyapatite surfaces has been demonstrated to improve bone healing in femoral condyle defects in rabbits. mdpi.com Similarly, surface modification of titanium alloys with RGD is beneficial for the early adhesion and spread of osteoblasts, as well as their later-stage proliferation and differentiation. nih.gov

However, the effect of RGD on osteogenic differentiation can be complex and is influenced by factors such as the specific peptide sequence, its density on the surface, and the properties of the scaffold material itself. nih.govbohrium.com While RGD consistently improves cell adhesion, some studies suggest it may not independently increase osteogenesis without the presence of other osteoinductive factors, like Bone Morphogenetic Protein-2 (BMP-2). mdpi.com The binding of RGD to different integrin subtypes, such as α5β1 and αvβ3, can trigger distinct signaling pathways. For example, α5β1 integrin is known to promote the osteogenic differentiation of MSCs, whereas αvβ3 may have an inhibitory effect. nih.govfrontiersin.org Therefore, designing RGD-modified scaffolds requires careful consideration of these variables to optimize bone regeneration. mdpi.com

Table 1: Research Findings in RGD-Mediated Bone Tissue Engineering

| Scaffold Material | RGD Peptide Variant | Cell Type | Key Findings | Reference(s) |

| Hydroxyapatite | RGD | Rabbit model | Improved bone healing in femoral condyles. | mdpi.com |

| Titanium Alloy | RGD | Osteoblasts | Enhanced early cell adhesion, spreading, proliferation, and differentiation. | nih.gov |

| Polyethylene (B3416737) Glycol (PEG) Hydrogel | RGD | Not specified | Improved degradability and enhanced bone formation. | nih.gov |

| Various Substrates | RGD | Osteogenic cells | Consistently improved cell attachment and spreading. | mdpi.com |

Following a myocardial infarction, the heart has a very limited capacity for self-repair, which often leads to the formation of non-contractile scar tissue and subsequent heart failure. Cardiac tissue engineering aims to deliver cells or engineered tissues to the damaged area to restore function. The RGD peptide is instrumental in this field for improving the survival, organization, and function of cardiac cells within engineered constructs. nih.gov

Functionalizing scaffolds, particularly those made from natural polymers like collagen, with RGD peptides has been shown to significantly enhance the viability and differentiation of cardiomyocytes. nih.govresearchgate.net When cardiomyocytes are seeded onto RGD-modified collagen scaffolds, they exhibit better organization of their contractile apparatus, leading to improved contractile performance, both spontaneous and electrically stimulated. nih.gov This is crucial for creating a functional, myocardium-like tissue graft. nih.govresearchgate.net

Furthermore, the RGD sequence is known to promote angiogenesis, the formation of new blood vessels. nih.gov By incorporating RGD into scaffolds, it is possible to enhance neovascularization upon implantation, which is vital for the survival and integration of the engineered tissue with the host myocardium. nih.govnih.gov Studies using cyclic RGDfK-modified alginate scaffolds have demonstrated that they are biocompatible, enhance cell viability, and promote angiogenesis, ultimately improving cardiac function when used to deliver cells to an infarct area. nih.gov The interaction between cells and the RGD motif is considered essential for their regenerative capacity. nih.gov

Table 2: Research Findings in RGD-Mediated Cardiac Tissue Engineering

| Scaffold Material | RGD Peptide Variant | Cell Type | Key Findings | Reference(s) |

| Collagen | Arginine-glycine-aspartic acid-serine (RGDS) | Cardiomyocytes | Increased cell number, viability, differentiation, and contractile performance. | nih.gov |

| Alginate | Cyclic RGDfK | Human mesenchymal precursor cells | Enhanced cell retention and survival; promoted myocardial neoangiogenesis. | nih.gov |

| Collagen | RGD | Regenerative cells | Improved integrin interaction; enhanced angiogenesis. | nih.gov |

A major challenge in developing small-diameter vascular grafts for bypass surgery is preventing thrombosis and ensuring long-term patency. A promising strategy to overcome this is to create a non-thrombogenic inner surface by promoting the formation of a stable endothelial cell monolayer, a process called endothelialization. nih.gov The Arginyl-glycyl-aspartyl sequence is pivotal in this application.

By grafting RGD peptides onto the luminal surface of synthetic vascular grafts, such as those made from poly(carbonate urethane) (PCU) or blends of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and poly(ε-caprolactone) (PCL), the adhesion, spreading, and proliferation of endothelial cells are significantly enhanced. nih.govnih.gov Studies have demonstrated that PCU surfaces modified with a GRGDSP peptide led to increased endothelial cell proliferation and spreading. nih.gov Importantly, this modification also resulted in increased retention of endothelial cells on the polymer surface under the flow shear stress conditions present in blood vessels. nih.gov

In comparative studies, RGD peptide conjugation has been shown to be as efficient as the incorporation of Vascular Endothelial Growth Factor (VEGF) in promoting the endothelialization of PHBV/PCL grafts. nih.gov Both modifications led to the development of a confluent layer of endothelial cells on the graft surface, which is a key factor for maintaining long-term graft patency. nih.gov

Table 3: Research Findings in RGD-Mediated Vascular Tissue Engineering

| Scaffold Material | RGD Peptide Variant | Cell Type | Key Findings | Reference(s) |

| Poly(carbonate urethane) (PCU) | Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) | Endothelial Cells (ECs) | Enhanced EC proliferation, spreading, and retention under flow shear stress. | nih.gov |

| PHBV/PCL | RGD | Endothelial Cells (ECs) | Improved endothelialization, comparable to VEGF incorporation; increased primary patency rate. | nih.gov |

Articular cartilage has a poor intrinsic capacity for repair, making injuries to this tissue a significant clinical challenge. Tissue engineering approaches often involve using scaffolds to deliver chondrocytes or stem cells to the defect site to generate new cartilage. Mimicking the natural cell-matrix adhesion found in cartilage is crucial for the success of these implants. nih.gov

RGD peptides are employed to functionalize scaffolds to improve the adhesion and function of chondrocytes. nih.govnih.gov Research has shown that human and pig chondrocytes, which express the necessary integrin receptors, can specifically bind to RGD-coated surfaces. nih.gov This interaction can influence cell morphology and promote the regeneration of cartilage-like tissue in vitro. frontiersin.orgnih.gov For example, studies using chondroitin (B13769445) sulfate-based cryogels incorporated with RGD peptides have shown that this hybrid system supports chondrocyte proliferation and the formation of hyaline cartilage. researchgate.net

The concentration and presentation of the RGD peptide can have a significant impact on the outcome. While a low density of RGD can be effective for chondrogenic differentiation, some studies report that a high RGD density may lead to chondrocyte hypertrophy, an undesirable outcome where cartilage cells begin to resemble bone cells. nih.gov This highlights the complexity of using RGD peptides in cartilage repair and the need to carefully control their presentation to guide appropriate cell behavior. frontiersin.orgnih.gov

Table 4: Research Findings in RGD-Mediated Cartilage Tissue Engineering

| Scaffold Material | RGD Peptide Variant | Cell Type | Key Findings | Reference(s) |

| Synthetic surfaces | Cyclic RGD | Human and pig chondrocytes | Promoted specific cell binding; influenced cell morphology. | nih.gov |

| Chondroitin sulfate (B86663) cryogel | RGD | Chondrocytes | Supported chondrocyte proliferation and hyaline cartilage formation. | researchgate.net |

| Various Scaffolds | RGD | Chondrocytes, MSCs | Promotes cell adhesion; low density is effective for chondrogenic differentiation, but high density may cause hypertrophy. | nih.gov |

Bioactivity Enhancement in Defined Cell Culture Conditions

The ability to control the cellular microenvironment is critical in cell biology research and for the manufacturing of cell-based therapies. Defined, serum-free media are often preferred to reduce variability and eliminate undefined components. However, serum contains essential attachment factors like fibronectin and vitronectin, which are absent in these defined conditions.

In the absence of serum, many cell types fail to attach to standard tissue culture plastic, leading to anoikis (a form of programmed cell death) and poor survival. RGD peptides, including Arginyl-glycyl-aspartyl-phenylalanine, provide a solution by functionalizing culture surfaces to mimic the adhesive properties of the ECM. nih.gov

By covalently linking RGD peptides to a surface, a defined substrate can be created that promotes specific cell attachment via integrin binding, thereby facilitating cell survival and growth in serum-free conditions. This approach is fundamental not only for basic research but also for the development of biomaterials where host cells must attach and function without relying on serum factors. The RGD motif essentially replaces the function of adsorbed serum proteins, allowing for more controlled and defined cell culture systems. researchgate.net Studies have identified survival-promoting peptides from conditioned media of stressed cell lines, highlighting the natural role of such peptide sequences in maintaining cell viability. nih.gov This principle is leveraged in tissue engineering to ensure that cells seeded onto a scaffold can adhere, survive, and function correctly upon implantation into the body.

Customized 3D Cell Culture Microenvironments and Their Optimization

The tetrapeptide Arginyl-glycyl-aspartyl-phenylalanine (RGDF) belongs to the influential RGD family of peptides, which are recognized as fundamental ligands for integrin receptors located on cell surfaces. bohrium.com These peptides are pivotal in the bio-functionalization of materials to engineer three-dimensional (3D) cell culture microenvironments that closely mimic the native extracellular matrix (ECM). bohrium.comnih.gov The development of these customized environments is a meticulous process involving the selection of an appropriate biomaterial, the technique of peptide immobilization, and the fine-tuning of peptide concentration to elicit specific and desired cellular behaviors, including adhesion, proliferation, and differentiation.

Hydrogels have emerged as a leading class of biomaterials for the fabrication of 3D scaffolds. Their high-water content and tunable mechanical properties allow them to replicate the soft and hydrated conditions of natural tissues. nih.gov By functionalizing these hydrogels with RGDF and its derivatives, it is possible to create bioactive scaffolds that can engage in specific interactions with cells, thereby guiding tissue development and regeneration.

Research Findings on RGD-Modified Hydrogels

While specific quantitative data focusing exclusively on linear RGDF in 3D culture is not extensively documented in current literature, a wealth of research on the closely related Arginyl-glycyl-aspartic acid (RGD) sequence and its cyclic derivatives offers profound insights into the optimization of these microenvironments.

Influence of RGD Concentration: The density of the RGD peptide within a hydrogel scaffold is a critical determinant of cellular response. Research has consistently demonstrated that an optimal concentration of RGD can significantly promote cell adhesion, facilitate cell spreading, and enhance subsequent cellular functions. For instance, studies utilizing alginate-RGD hydrogels have shown a direct correlation between increased RGD concentration and improved attachment and spreading of various types of stem cells.

Impact of Peptide Conformation: The structural conformation of the RGD motif, be it linear or cyclic, has a substantial impact on its biological activity. Cyclic RGD peptides, such as cyclo(RGDfK), have been found to exhibit a higher affinity for integrin receptors and greater enzymatic stability when compared to their linear counterparts. nih.govmdpi.com This heightened bioactivity can translate to improved cell viability and more effective tissue regeneration. researchgate.net

Biomaterial Selection and Modification: The intrinsic properties of the base biomaterial are as crucial as the bioactive peptide it carries. A variety of hydrogels, including those derived from alginate, polyethylene glycol (PEG), and self-assembling peptides, provide a diverse palette of physical and chemical characteristics that can be tailored to the specific needs of different cell types and tissue engineering goals. bohrium.comnih.gov Furthermore, the methodology used to conjugate the RGDF peptide to the scaffold influences its spatial presentation to cells, which in turn modulates the cellular response.

Data from Studies on RGD and its Derivatives in 3D Cell Culture

The following tables provide a synopsis of findings from research on biomaterials functionalized with RGD and its derivatives. This data can serve as a valuable reference for the application of RGDF in analogous systems.

| Biomaterial | Cell Type | RGD Derivative | Key Findings on Optimization |

| Alginate Hydrogel | Human Embryonic Palatal Mesenchyme (HEPM) cells, Mesenchymal Stem Cells (MSCs), Adipose-Derived Stem Cells (ADSCs) | RGD | An increase in RGD concentration led to a larger cell surface area and reduced circularity, indicating enhanced cell spreading. |

| Alginate Scaffold | Human Mesenchymal Precursor Cells (hMPCs) | Cyclic RGDfK | Covalently modified scaffolds were observed to promote cell survival and induce the formation of new blood vessels (neoangiogenesis) in vivo. researchgate.net |

| Poly(3-hydroxybutyrate-co-4-hydroxyvalerate) (PHBV)/Poly(ε-caprolactone) (PCL) | Not specified | RGD | Biofunctionalization with RGD peptides was investigated as a strategy to enhance the patency of vascular grafts. mdpi.com |

| Acrylamide-based hydrogel | Neuroblastoma SH-SY5Y cells | RGD | The incorporation of the RGD peptide into the hydrogel matrix was shown to improve cell viability and promote differentiation into neuron-like cells. nih.gov |

Table 1: Research on RGD-Functionalized Biomaterials for 3D Cell Culture

| Parameter | Optimization Strategy | Observed Effect on Cells |

| Peptide Concentration | Adjusting the surface density of RGD peptides immobilized on the scaffold. | Higher concentrations generally result in increased cell adhesion and proliferation, often up to a saturation point. |

| Peptide Conformation | Employing cyclic RGD derivatives (e.g., cRGDfK) in place of linear peptide sequences. | Cyclic peptides frequently demonstrate superior stability and binding affinity, leading to more pronounced cellular responses. |

| Spatial Arrangement | Modulating the spacing and clustering of RGD motifs on the biomaterial surface. | The nanoscale arrangement of RGD can significantly influence integrin clustering and downstream signaling pathways. |

| Biomaterial Stiffness | Tailoring the mechanical properties (e.g., Young's modulus) of the hydrogel scaffold. | The interplay between matrix stiffness and RGD presentation is a key regulator of cell adhesion, spreading, and lineage commitment. |

Table 2: Strategies for Optimizing RGD-Functionalized 3D Microenvironments

Arginyl Glycyl Aspartyl Phenylalanine in Targeted Delivery Systems Research

Principles of Integrin-Targeted Delivery via Arginyl-glycyl-aspartyl-phenylalanine

The core principle behind using Arginyl-glycyl-aspartyl-phenylalanine (RGDF) for targeted delivery lies in its specific interaction with integrins. Integrins are a family of transmembrane receptor proteins that mediate cell-matrix and cell-cell adhesion. nih.govnih.gov Certain integrins, particularly αvβ3 and α5β1, are known to be upregulated on the surface of various cancer cells and endothelial cells of newly forming blood vessels (angiogenesis), a process crucial for tumor growth and metastasis. nih.govmdpi.com

The Arginine-Glycine-Aspartate (RGD) sequence within the RGDF peptide serves as a recognition motif for these integrins. nih.govmdpi.com By incorporating the RGDF peptide onto the surface of a delivery vehicle, such as a nanoparticle, the vehicle can be guided to and preferentially bind with cells that overexpress the target integrins. nih.govnih.gov This "homing" mechanism allows for the concentrated delivery of a therapeutic or diagnostic payload to the desired site, thereby increasing its efficacy while potentially reducing off-target effects and damage to healthy tissues. nih.govrsc.org The binding of RGDF to integrins can also trigger receptor-mediated endocytosis, a process where the cell internalizes the bound nanoparticle, facilitating the intracellular delivery of the payload. rsc.orgnih.gov

Arginyl-glycyl-aspartyl-phenylalanine Conjugation to Nanoparticles and Nanocarriers

Liposomes and Lipid-based Nanoparticles

Liposomes, which are spherical vesicles composed of a lipid bilayer, are a well-established platform for drug delivery. nih.gov RGDF can be incorporated into liposomal formulations to create targeted drug delivery systems. nih.gov One common method involves conjugating the RGDF peptide to a lipid molecule, which is then integrated into the liposome's bilayer. This displays the RGDF peptide on the liposome's surface, making it available for binding to integrins. For instance, RGDF has been conjugated to fatty alcohols, and these conjugates can be readily incorporated into liposomes. nih.gov This surface modification has been shown to enhance the delivery of chemotherapeutic drugs like doxorubicin (B1662922) to tumor cells. nih.gov Furthermore, RGDF-modified liposomes have demonstrated the ability to hitchhike on neutrophils in vivo, providing an innovative strategy for targeting the bone marrow. nih.gov

| Nanocarrier | Conjugation Strategy | Key Findings |

| Liposomes | Incorporation of RGDF-fatty alcohol conjugates into the lipid bilayer. | Enables targeted delivery of doxorubicin to tumor cells expressing αvβ3 integrin. nih.gov |

| Lipid Nanoparticles (LNPs) | Formulation with RGD peptide-based ionizable lipids. | Facilitates targeted mRNA delivery and gene editing with improved cellular uptake. rsc.org |

| Reconstituted High-Density Lipoprotein (rHDL) | Functionalization with αvβ3-integrin-specific RGD peptides. | Allows for multimodal tumor imaging and targeting of angiogenic endothelial cells. nih.gov |

Gold Nanoparticles

Gold nanoparticles (AuNPs) possess unique optical and physical properties that make them attractive for both diagnostic and therapeutic applications. youtube.com The surface of AuNPs can be readily functionalized with various molecules, including peptides like RGDF. rsc.org Typically, a cysteine-modified RGDF peptide is used for conjugation, as the thiol group in cysteine forms a strong bond with the gold surface. nih.gov Polyethylene (B3416737) glycol (PEG) is often used as a linker to increase the circulation time of the nanoparticles and to present the RGDF peptide in an accessible manner. nih.govnih.gov Studies have shown that RGDF-conjugated AuNPs exhibit enhanced cellular uptake in cancer cells that overexpress integrins. nih.gov This targeted uptake can be leveraged to deliver therapeutic agents or to enhance the effects of radiotherapy. rsc.orgnih.gov

| Nanocarrier | Conjugation Strategy | Key Findings |

| Gold Nanoparticles (AuNPs) | Conjugation of cysteine-modified RGD peptides, often with a PEG linker. | Enhanced cellular uptake in integrin-overexpressing cancer cells, leading to improved radiotherapy efficacy and reduced invasive activity of breast cancer cells. nih.gov |

| Gold Nanostars | Functionalization with cyclo-RGDf/k peptide. | Used for investigating integrin expression in breast cancer cells with high sensitivity through Raman mapping. rsc.org |

Polymeric Nanocarriers

Polymeric nanoparticles, made from biodegradable and biocompatible polymers, offer a versatile platform for controlled drug release. frontiersin.org The surface of these nanoparticles can be decorated with RGDF peptides to achieve active targeting. nih.govresearchgate.net The conjugation is often achieved by forming an amide bond between the carboxylic acid groups on the polymer and the amine groups of the peptide, or vice-versa. researchgate.net This functionalization has been successfully applied to deliver a variety of therapeutic agents. For example, cyclic RGDfK-functionalized polymeric nanocarriers have been used to target gemcitabine (B846) to ovarian cancer cells, leading to increased intracellular drug concentration and enhanced therapeutic potential. researchgate.netnih.gov Similarly, RGDF-conjugated polymeric nanoparticles have been developed for targeted photodynamic therapy. nih.gov

| Nanocarrier | Conjugation Strategy | Key Findings |

| Polymeric Nanoparticles (PLGA-PLA-PEG) | Covalent attachment of c(RGDfK) peptides. | Successful targeting of αvβ3 integrin-expressing cells for photodynamic therapy. nih.gov |

| Polymeric Nanocarriers | Functionalization with cyclic pentapeptide cRGDfK. | Enhanced intracellular delivery of gemcitabine to ovarian cancer cells, improving chemotherapeutic potential. researchgate.netnih.gov |

| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Conjugation of cRGDfK to mercaptohexadecanoic acids on the SPION surface. | Drastically higher cellular uptake in integrin-expressing endothelial cells compared to control nanoparticles. nih.gov |

Application in Research on Targeted Delivery of Molecular Payloads

The RGDF-integrin targeting strategy has been widely explored in preclinical research for the delivery of a diverse range of molecular payloads. nih.govrsc.orgnih.govresearchgate.net

Chemotherapeutic Drugs: A major area of application is in cancer chemotherapy. By encapsulating cytotoxic drugs such as doxorubicin or gemcitabine within RGDF-functionalized nanocarriers, researchers aim to increase the drug's concentration at the tumor site while minimizing systemic toxicity. nih.govresearchgate.netnih.gov For instance, RGDF-incorporated liposomal doxorubicin has been shown to have enhanced antitumor activity in animal models. nih.gov

Nucleic Acids: The targeted delivery of genetic material, such as mRNA and siRNA, holds great promise for gene therapy and gene editing. RGDF-functionalized lipid nanoparticles have been developed to deliver Cas9 mRNA and single-guide RNA for gene editing applications, demonstrating improved cellular uptake and efficiency. rsc.org

Imaging Agents: RGDF-conjugated nanoparticles can also be loaded with imaging agents to visualize tumors or areas of angiogenesis. For example, RGDF-functionalized reconstituted high-density lipoprotein (rHDL) nanoparticles have been used for multimodal tumor imaging. nih.gov Similarly, gold nanoparticles, due to their plasmonic properties, can be used as contrast agents, and their targeting with RGDF enhances their accumulation at the desired location. rsc.org

Photosensitizers: In photodynamic therapy (PDT), a photosensitizer is delivered to the target tissue and then activated by light to produce reactive oxygen species that kill the cells. RGDF-conjugated polymeric nanoparticles have been used to deliver photosensitizers specifically to tumor cells, thereby increasing the efficacy and selectivity of the treatment. nih.gov

Peptide-Drug Conjugates in Preclinical Studies

Peptide-drug conjugates (PDCs) are a burgeoning class of targeted cancer therapeutics that combine a tumor-targeting peptide, a potent cytotoxic payload, and a chemical linker. nih.gov The goal is to maximize the therapeutic effect on cancer cells while minimizing off-target side effects common in conventional chemotherapy. nih.gov The RGD sequence, and specifically the RGDf motif, has been extensively explored as a targeting ligand in PDCs due to its recognition by multiple integrins involved in cancer progression. nih.gov

Preclinical research has demonstrated the versatility of RGDf-based PDCs. Scientists have successfully conjugated various chemotherapeutic agents to cyclic RGDf analogues. For instance, a cyclic pentapeptide, [RGDf(NMe)V], has been used as a carrier for drugs like Chlorambucil (an alkylating agent) and Camptothecin (a topoisomerase inhibitor). nih.gov These conjugates were created using different linker strategies, including amide and ester bonds, to control drug release. nih.gov

To enhance the cytotoxic impact on cancer cells, researchers have also developed RGDf-based conjugates with a dual-drug payload. nih.gov One such study reported that increasing the drug load on the peptide carrier led to a significant increase in cytotoxicity against cancer cells compared to their mono-loaded counterparts. nih.gov Another approach involved conjugating the highly potent microtubule inhibitor paclitaxel (B517696) to a bicyclic RGD peptide, which resulted in enhanced drug efficacy and reduced off-target toxicity in preclinical models. nih.gov These studies underscore the potential of RGDf PDCs to improve the therapeutic index of established anticancer drugs.

Recent advancements in the broader PDC field, such as the development of the alphalex™ platform which uses a pH-low insertion peptide to target the acidic tumor microenvironment, highlight the ongoing innovation in peptide-based delivery. adcreview.com While not exclusively RGDf-based, these platforms reinforce the principle of peptide-mediated tumor targeting and provide a framework for the future development of next-generation RGDf-PDCs. adcreview.com

Table 1: Preclinical Research on RGDf-Peptide-Drug Conjugates

| Peptide Carrier | Conjugated Drug | Drug Class | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| Cyclic [RGDf(NMe)V] | Chlorambucil (CLB) | Alkylating Agent | Conjugated via amide or ester bonds for targeted delivery. | nih.gov |

| Cyclic [RGDf(NMe)V] | Camptothecin (CPT) | Topoisomerase Inhibitor | Conjugated via a carbamate (B1207046) bond. | nih.gov |

| Cyclic [RGDf(NMe)V] | Dual-drug payload | Not specified | Enhanced cytotoxic effect compared to mono-loaded conjugates. | nih.gov |

| Bicyclic RGD peptide | Paclitaxel | Microtubule Inhibitor | Increased drug efficacy towards tumor cells and decreased off-target toxicity. | nih.gov |

Gene Editing and mRNA Delivery Research

Beyond small molecule drugs, the RGDf motif is being harnessed to deliver genetic material, including messenger RNA (mRNA) and gene-editing components, for therapeutic purposes. Non-viral gene delivery systems, such as lipid nanoparticles (LNPs), are favored for their low toxicity and immunogenicity, but often suffer from limited delivery efficiency and tissue specificity. nih.govnih.gov Incorporating RGDf peptides into these systems is a promising strategy to overcome these limitations by targeting integrin-expressing cells. nih.govnih.gov

In a significant line of research, scientists designed and synthesized a library of RGD peptide-based ionizable lipids. researchgate.net These lipids can be formulated into LNPs for targeted mRNA delivery. nih.govresearchgate.net The resulting RGD-LNPs were screened in vitro for their physical characteristics and transfection efficiency. nih.gov A lead candidate, designated the 1A RGD-based hybrid LNP, demonstrated effective mRNA encapsulation and transfection capabilities. nih.govnih.gov

Crucially, this optimized RGD-LNP system was tested for its potential in gene editing applications. The system was used for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) aimed at knocking out a specific gene. nih.govnih.gov In in vitro experiments using HepG2 cells (a human liver cancer cell line), the 1A RGD-based hybrid LNP achieved remarkable Green Fluorescent Protein (GFP) knockout efficiencies of up to 90%. nih.gov This effect was shown to be RGD-dependent, as the improved cellular uptake was reversed when soluble RGD was present, confirming the targeted nature of the delivery system. nih.govnih.gov

In vivo studies further supported the potential of this platform. When administered, the 1A RGD-based hybrid LNPs showed increased mRNA expression in the whole body compared to non-targeted control LNPs. nih.gov This research highlights that the RGD-based hybrid LNP system is a promising platform for developing more efficient and specific mRNA-based protein replacement and gene-editing therapies with potentially fewer off-target effects. nih.govnih.gov

Table 2: Research on RGDf in Gene Editing and mRNA Delivery

| Delivery System | Payload | Target/Application | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| RGD peptide-based ionizable lipids | mRNA | Targeted mRNA delivery | Designed lipids for formulation into LNPs to target integrin-expressing cells. | nih.govresearchgate.net |

| 1A RGD-based hybrid Lipid Nanoparticle (LNP) | Cas9 mRNA and sgRNA | Gene Editing (GFP knockout) | Achieved up to 90% GFP knockout efficiency in vitro. | nih.govnih.gov |

| 1A RGD-based hybrid LNP | Luciferase mRNA | In vivo mRNA delivery | Showed increased mRNA expression in the whole body compared to non-targeted controls. | nih.gov |

Advanced Research Methodologies and Future Directions in Arginyl Glycyl Aspartyl Phenylalanine Research

In Vitro and Ex Vivo Models for Studying Arginyl-glycyl-aspartyl-phenylalanine Activity

To investigate the biological activity of RGDF outside of a living organism, researchers employ sophisticated in vitro (in a controlled laboratory setting) and ex vivo (using tissue from an organism) models. phenovista.comnih.gov These models allow for precise control over experimental conditions, which is often difficult to achieve in in vivo studies. phenovista.comfrontiersin.org

Ex vivo models, for instance, have been used to confirm the diffusion and retention behavior of RGD-functionalized probes in brain tissue after initial in vivo experiments. nih.gov In one study, fluorescence microscopy on brain slices showed that an RGD-tagged probe had increased retention in the tissue, validating the observations from live imaging. nih.gov Similarly, ex vivo platforms are being developed for testing drug sensitivity in primary leukemia cells, demonstrating the utility of these models in personalized medicine research. youtube.com

Self-Assembled Monolayers for Ligand Presentation

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a solid substrate, such as gold. harvard.edunih.gov This technology provides an exceptional level of control for studying cell interactions with bioactive molecules like RGDF. nih.gov By presenting RGDF peptides on an otherwise inert surface, researchers can precisely study ligand-directed cell binding without the confounding effects of non-specific protein adsorption. harvard.edu

Key features of SAMs in RGDF research include:

Controlled Ligand Density: Researchers can precisely control the spacing and density of RGDF ligands on the surface, which has been shown to be a critical factor in mediating cell attachment and spreading. harvard.edu

Inert Background: SAMs are often prepared with oligo(ethylene glycol) groups that resist the non-specific adsorption of proteins and cells, ensuring that cell adhesion is specifically mediated by the RGDF-integrin interaction. harvard.edu

Dynamic Surfaces: Advanced techniques allow for the dynamic control of ligand presentation. For example, photoactive SAMs use light to "uncage" and activate RGDF ligands at specific times and locations, enabling studies of cell migration and communication. wpmucdn.com

| Feature | Description | Research Application Example | Source |

| Precise Ligand Control | Ability to vary the mole fraction and spacing of RGDF peptides presented on a surface. | Studying the minimal RGDF density required for bovine capillary endothelial cell attachment and spreading. | harvard.edu |

| Resistance to Nonspecific Adsorption | Use of oligo(ethylene glycol) groups to create a background that prevents unwanted protein and cell binding. | Ensuring that observed cell adhesion is due to specific RGDF-integrin binding, not random surface interactions. | harvard.edu |

| Dynamic Ligand Activation | Employing photocleavable protecting groups to activate RGDF ligands with light at specific times and locations. | Directing cell adhesion and migration in real-time to study complex cellular processes like gap junction communication. | wpmucdn.com |

| Reversible Adhesion | Using supramolecular systems (rSAMs) where ligand binding is reversible, allowing for cell detachment without harsh treatments. | Modulating cell adhesion by adding inert filler molecules to dynamically reverse the process. | nih.gov |

Tunable Hydrogel Systems for Microenvironment Control

Hydrogels are water-swollen polymer networks that can mimic the three-dimensional (3D) environment of the native extracellular matrix (ECM). nih.govresearchgate.net When functionalized with RGDF, these systems become powerful tools for studying how cells behave in a more physiologically relevant context. nih.gov The properties of these hydrogels can be "tuned" to control the cellular microenvironment. nih.govnih.gov

For example, photodegradable hydrogels incorporate light-sensitive linkers that allow researchers to alter the gel's mechanical properties (like stiffness) in real-time and with spatial precision. nih.govresearchgate.net This enables the creation of property gradients within the hydrogel, which can be used to direct cell spreading and migration under cytocompatible conditions. nih.gov By incorporating RGDF into such systems, scientists can investigate how the interplay between peptide signaling and mechanical cues from the environment governs complex cell functions. nih.govresearchgate.net

Comparative Studies with Other Cell Adhesive Peptides (e.g., IKVAV, YIGSR)